2-Amino-4-Bromo-5-chlorobenzamide
Overview
Description
2-Amino-4-Bromo-5-chlorobenzamide is a chemical compound with the molecular formula C7H6BrClN2O . It has a molecular weight of 249.49 . It is used in scientific research and has diverse applications, offering immense potential for various studies and experiments .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-Bromo-5-chlorobenzamide can be represented by the SMILES stringO=C(N)C(C(N)=C1)=CC=C1Br
. The InChI representation is InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-Bromo-5-chlorobenzamide include a molecular weight of 249.49 and a predicted density of 1.800±0.06 g/cm3 . The boiling point is predicted to be 316.1±42.0 °C .Scientific Research Applications
Organic Synthesis and Catalysis
Selective amination of polyhalopyridines, such as the transformation of 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine, showcases the utility of bromo-chloro compounds in organic synthesis. These reactions are catalyzed by palladium complexes, demonstrating chemoselectivity and high yields, which are crucial for the development of new organic compounds and intermediates for further chemical synthesis (Ji, Li, & Bunnelle, 2003).
Drug Metabolism and Pharmacokinetics
Although not directly related to "2-Amino-4-Bromo-5-chlorobenzamide", the study of the metabolism of structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine, in rats reveals insights into potential metabolic pathways, degradation products, and the pharmacokinetics of bromo-chloro substituted compounds. These findings are essential for understanding how such compounds are processed in biological systems and can guide the development of drugs with improved efficacy and safety profiles (Kanamori et al., 2002).
Fluorescent Probes and Analytical Applications
The development of novel fluorescent probes for hydrogen peroxide detection, utilizing compounds related to "2-Amino-4-Bromo-5-chlorobenzamide", exemplifies the application of such chemicals in analytical chemistry. These probes can offer rapid, sensitive, and selective methods for detecting hydrogen peroxide, a critical molecule in various biological and chemical processes. The specific probe, based on ELF-97 technology, shows potential for broad applications, including environmental monitoring and biomedical research (Cai et al., 2015).
Antimicrobial Research
Research into the antimicrobial activity of derivatives of "2-Amino-4-Bromo-5-chlorobenzamide" and related compounds contributes to the discovery of new antibiotics and antifungal agents. Such studies are crucial in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents. By modifying the chemical structure, researchers aim to enhance the efficacy and spectrum of activity of these compounds against various microbial pathogens (Kumar et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-amino-4-bromo-5-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTJQTYNHIWXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299100 | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-Bromo-5-chlorobenzamide | |
CAS RN |
1629270-62-7 | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629270-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromo-5-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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